molecular formula C13H9F4N B1440363 4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine CAS No. 1214325-37-7

4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine

Cat. No. B1440363
CAS RN: 1214325-37-7
M. Wt: 255.21 g/mol
InChI Key: QQBGIHPPQNSUAC-UHFFFAOYSA-N
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Description

“4’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine” is a chemical compound. It has a molecular formula of CHF and an average mass of 222.206 Da .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 4′-(trifluoromethyl)-2-biphenylcarboxylic acid (xenalipin) has been documented . Protodeboronation of pinacol boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Scientific Research Applications

Polyimide Synthesis

4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine and its derivatives have been utilized in the synthesis of soluble fluoro-polyimides. These polyimides, obtained through the reaction of fluorine-containing aromatic diamines with aromatic dianhydrides, exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability. They are used to create high-quality and purity polyimide films that serve in various high-performance applications (Xie et al., 2001).

Poly(arylene ether)s Production

The compound is also integral in the synthesis of novel poly(arylene ether)s. These polymers, synthesized using bisfluoro monomers derived from 4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine, show high thermal stability (up to 490°C) and excellent solubility in a variety of organic solvents. They are useful in creating films that, although brittle, could have specific applications in industries requiring materials with such thermal and solubility characteristics (Salunke et al., 2007).

Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis and medicinal chemistry, the compound is noted for its role in the synthesis of trifluoromethylated compounds. Its derivatives are used as reagents for introducing trifluoromethyl groups into organic compounds, a modification that often results in molecules with increased stability and altered physicochemical properties, making them useful as pharmaceutical ingredients or synthetic building blocks (Furin & Fainzil’berg, 2000).

Safety and Hazards

The safety data sheet for a related compound, 4-Fluoro-2-(trifluoromethyl)phenylboronic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-(4-fluorophenyl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N/c14-9-3-1-8(2-4-9)11-6-5-10(18)7-12(11)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBGIHPPQNSUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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